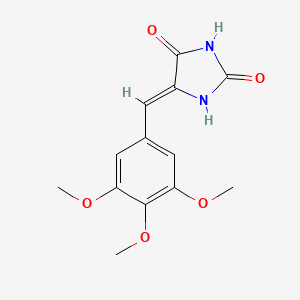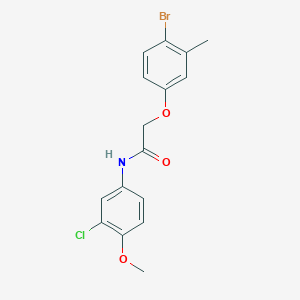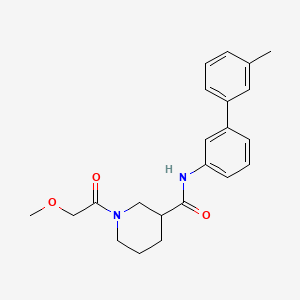
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione, also known as TMB or GABA-T inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
科学的研究の応用
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been primarily studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and schizophrenia. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione works by inhibiting the enzyme GABA-T, which leads to an increase in the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability.
作用機序
GABA-T is an enzyme that catalyzes the degradation of GABA in the brain. By inhibiting GABA-T, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione leads to an increase in the levels of GABA, which in turn enhances the inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability, which is beneficial in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione increases the levels of GABA in the brain, which leads to a decrease in neuronal excitability. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has also been shown to have anxiolytic, anticonvulsant, and antipsychotic effects in animal models.
実験室実験の利点と制限
5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments. It is a relatively stable compound, and its synthesis is straightforward. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is also highly selective for GABA-T, which makes it an ideal tool for studying the role of GABA in various neurological and psychiatric disorders. However, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione also has a short half-life, which limits its therapeutic potential.
将来の方向性
There are several future directions for 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione research. One area of research is the development of new 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another area of research is the investigation of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione in combination with other drugs for the treatment of various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the long-term effects of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione and its potential for clinical use.
Conclusion:
In conclusion, 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the inhibition of GABA-T, which leads to an increase in the levels of GABA in the brain. 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione for clinical use.
合成法
The synthesis of 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2,4-imidazolidinedione in the presence of a catalyst, such as piperidine. The reaction yields 5-(3,4,5-trimethoxybenzylidene)-2,4-imidazolidinedione as a yellow crystalline solid with a melting point of 172-174°C.
特性
IUPAC Name |
(5Z)-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-5-7(6-10(19-2)11(9)20-3)4-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHJRZSHMVBJB-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4,5-Trimethoxybenzylidene)-2,4-imidazolidinedione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)
![2-butyryl-3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6081844.png)

![N-ethyl-3-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B6081853.png)
![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)


![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)
![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6081872.png)
![[1-({1-[(8-fluoro-2-quinolinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6081880.png)

![2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6081895.png)